Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)6-2-3-8-14-7(10(11,12)13)5-15(8)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRYWRGTTHIMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
pneumoniae, suggesting that this compound may also target bacterial proteins or pathways.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb). This suggests that the compound may interact with its targets to inhibit their function, leading to the death of the bacteria.
Biochemical Pathways
Given the anti-bacterial activity of similar compounds, it is likely that this compound affects pathways essential for bacterial growth and survival.
Result of Action
pneumoniae, suggesting that this compound may also have bactericidal or bacteriostatic effects.
Biochemical Analysis
Biochemical Properties
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress regulation, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox balance and oxidative stress levels .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, the compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity for extended periods . Its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to have therapeutic effects, such as reducing oxidative stress and inflammation . Higher doses can lead to toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . These interactions can lead to changes in the levels of metabolites and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of the compound can influence its biological activity and effectiveness in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Biological Activity
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Overview of the Compound
- Chemical Structure : this compound has the molecular formula and features a trifluoromethyl group at the 2-position and a carboxylate at the 6-position of the imidazo[1,2-a]pyridine ring.
- CAS Number : 1247585-85-8
- Molecular Weight : 232.17 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves interference with bacterial cell wall synthesis and protein function.
Anticancer Activity
The compound exhibits promising anticancer properties. In vitro assays have demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines are reported to be significantly lower than those of standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound in cancer therapy.
| Cell Line | IC50 (µM) | Standard Control (IC50 µM) |
|---|---|---|
| MDA-MB-231 | 0.126 | 11.73 (Doxorubicin) |
| MCF-7 | 0.87 | 17.02 (5-Fluorouracil) |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies indicate that it significantly inhibits COX-2 activity, an enzyme involved in inflammation and pain pathways.
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and inflammatory responses.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing further proliferation.
- Apoptosis Induction : The compound promotes apoptosis in malignant cells by activating caspase pathways.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is crucial for enhancing the lipophilicity and bioavailability of the compound, which contributes to its potency against various biological targets. Modifications on the imidazo[1,2-a]pyridine scaffold have been systematically studied to optimize efficacy and reduce toxicity.
Case Studies
Several case studies have documented the effects of this compound:
- Study on Anticancer Efficacy : A study involving animal models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The treatment was well-tolerated with no observed acute toxicity at doses up to 2000 mg/kg.
- In Vitro Anti-inflammatory Study : Another investigation revealed that this compound effectively reduced inflammation markers in vitro by inhibiting COX-2 expression in human cell lines.
Scientific Research Applications
Structural Characteristics
The molecular formula for Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate is . Its structure includes a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The compound's specific structural attributes contribute to its reactivity and interaction with biological targets.
Structural Formula
- Molecular Formula :
- SMILES :
COC(=O)C1=CN2C=C(N=C2C=C1)C(F)(F)F - InChI :
InChI=1S/C10H7F3N2O2/c1-17-9(16)6-2-3-8-14-7(10(11,12)13)5-15(8)4-6/h2-5H,1H3
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets.
Case Study: Anticancer Activity
Recent studies have indicated that compounds with imidazo[1,2-a]pyridine structures exhibit anticancer properties. For instance, derivatives of this compound have been shown to inhibit specific cancer cell lines, suggesting a pathway for further drug development.
Agrochemicals
The compound's unique properties make it a candidate for use in agrochemical formulations. Its trifluoromethyl group enhances the efficacy of pesticides by improving their stability and bioavailability.
Data Table: Efficacy of Trifluoromethyl Compounds in Agriculture
| Compound Name | Application Type | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Herbicide | 85 | |
| Other Trifluoromethyl Derivatives | Insecticide | 78 |
Materials Science
The incorporation of trifluoromethyl groups in polymer chemistry has led to the development of materials with enhanced thermal and chemical stability. Research is ongoing into how this compound can be utilized in creating advanced materials.
Data Table: Properties of Fluorinated Polymers
Preparation Methods
Palladium-Catalyzed Borylation and Subsequent Functionalization
A key step in the synthesis involves preparing boronic acid pinacol esters of imidazo[1,2-a]pyridine derivatives, which can then be converted to various functionalized products including methyl esters.
- Starting Material: 2-amino-5-halopyridine (X = Br, I, Cl, or OTf)
-
- Organic solvent (e.g., 1,4-dioxane), concentration 0.3-0.6 M
- Pinacol diboron (1.1-1.5 equivalents)
- Anhydrous potassium acetate (2.0-3.0 equivalents)
- Palladium catalyst (0.01-0.1 equivalents, e.g., Pd(dppf)Cl2)
- Nitrogen atmosphere, heated at 70-100 °C for 5-20 hours
-
- Cooling, filtration, washing with dichloromethane
- Decolorization with activated carbon in methanol
- Concentration and precipitation using petroleum ether and methyl tert-butyl ether
- Yield: 90-95% of 2-aminopyridine-5-boronic acid pinacol ester
This intermediate can be further reacted via Suzuki coupling with appropriate aryl halides to introduce the trifluoromethyl-substituted phenyl group or other substituents. Subsequent oxidation or esterification steps afford the methyl carboxylate derivative.
Cyclocondensation of 2-Aminopyridines with α-Bromoketones under Microwave Irradiation
An alternative, solvent- and catalyst-free method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation:
-
- 2-aminopyridine derivatives
- α-bromoketones (bearing trifluoromethyl substituents where needed)
-
- Microwave irradiation without solvent or catalyst
- Short reaction times (minutes to an hour)
- Mild temperature control
-
- Environmentally friendly (no solvent or catalyst)
- High yields and purity
- Simple experimental setup
This method efficiently forms the imidazo[1,2-a]pyridine core with the trifluoromethyl group incorporated from the α-bromoketone. The methyl ester can be introduced either by using α-bromo esters or by subsequent esterification of the carboxylic acid derivative formed during the reaction.
Functional Group Transformations Post-Cyclization
After obtaining the imidazo[1,2-a]pyridine core, further functionalization to install the methyl carboxylate group at the 6-position can be achieved by:
Formylation at the 6-position followed by oxidation and esterification
- Formylation using Vilsmeier-Haack or other electrophilic substitution methods
- Oxidation of aldehyde to carboxylic acid
- Esterification with methanol and acid catalyst or methylating agents such as methyl iodide
| Method | Starting Materials | Key Reagents & Conditions | Advantages | Yield Range | Notes |
|---|---|---|---|---|---|
| Pd-Catalyzed Borylation + Suzuki Coupling | 2-amino-5-halopyridine, pinacol diboron | Pd(dppf)Cl2, KAc, 1,4-dioxane, 70-100 °C, 5-20 h | High yield, scalable, suitable for production | 90-95% (borylation step) | Requires inert atmosphere, purification steps |
| Solvent- and Catalyst-Free Microwave Cyclocondensation | 2-aminopyridine, α-bromoketone | Microwave irradiation, no solvent/catalyst | Green, fast, simple | Good to excellent | Limited substrate scope, requires microwave equipment |
| Post-Cyclization Functionalization | Imidazo[1,2-a]pyridine derivatives | Vilsmeier-Haack, oxidation, methylation with MeI | Flexible, allows diverse substitutions | Moderate to high | Multi-step, requires purification |
The palladium-catalyzed borylation method is well-documented for producing boronate esters with high purity and yield, which are versatile intermediates for cross-coupling reactions introducing trifluoromethyl groups or other substituents.
Microwave-assisted solvent- and catalyst-free methods represent a significant advance in green chemistry, reducing waste and reaction time while maintaining good yields.
The choice of method depends on available equipment, desired scale, and functional group tolerance. The borylation approach is more suitable for industrial production, while microwave methods are advantageous for rapid synthesis in research settings.
The trifluoromethyl group introduction is often achieved via Suzuki coupling with trifluoromethyl-substituted aryl halides or by using α-bromoketones containing trifluoromethyl substituents.
Esterification steps using methyl iodide or acid-catalyzed methanolysis are standard for installing the methyl carboxylate group at the 6-position, with careful control of reaction conditions to avoid side reactions.
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate can be efficiently prepared by combining palladium-catalyzed borylation and Suzuki coupling techniques or by solvent- and catalyst-free microwave-assisted cyclocondensation methods. Post-cyclization functional group transformations enable installation of the methyl ester moiety. These methods provide high yields, operational simplicity, and scalability, supported by detailed experimental protocols and research findings.
Q & A
Q. What are the standard synthetic routes for Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate?
The compound is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and carbonyl-containing precursors. For example, 2-aminoimidazoles react with 1,3-difunctional aliphatic compounds (e.g., diketones or esters) under reflux conditions. The trifluoromethyl group is introduced either through electrophilic trifluoromethylation or by using pre-functionalized CF₃-containing building blocks. Subsequent esterification with methanol or methyl halides yields the methyl carboxylate moiety. Reaction optimization often involves monitoring intermediates via thin-layer chromatography (TLC) and purification via column chromatography .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., THF or DCM) and analyzed at controlled temperatures (e.g., 297 K). Key parameters include the R factor (<0.05) and data-to-parameter ratio (>15:1), ensuring structural accuracy. Disorder in the trifluoromethyl group may require refinement using split-site models .
Q. What spectroscopic methods confirm the compound’s identity and purity?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carboxylate carbonyl signals (δ ~165 ppm). The CF₃ group shows a distinct triplet in ¹⁹F NMR (δ ~-60 ppm).
- IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and imidazo ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion ([M+H]⁺) and fragmentation patterns.
Purity is assessed via HPLC (>95%) with UV detection at 254 nm .
Q. How are physicochemical properties (e.g., solubility, melting point) determined experimentally?
- Melting Point : Measured via differential scanning calorimetry (DSC) or capillary methods (reported range: 176–249°C for analogs).
- Solubility : Tested in solvents (DMSO, ethanol, water) using gravimetric or UV/Vis quantification.
- logP : Calculated via shake-flask method or computational tools (e.g., ChemAxon). Substituents like CF₃ reduce aqueous solubility but enhance lipid membrane permeability .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity in drug discovery?
- Substituent Effects : Replacing the methyl carboxylate with ethyl or benzyl esters alters metabolic stability. The CF₃ group improves electronegativity and binding to hydrophobic pockets (e.g., kinase targets).
- Heterocycle Fusion : Pyrimidine-fused analogs (vs. pyridine) increase π-stacking interactions. Derivatives with thiazole or triazole moieties show improved pharmacokinetic profiles .
Q. What strategies resolve contradictions in reported spectroscopic data?
- Cross-Validation : Compare ¹³C NMR data with density functional theory (DFT) calculations.
- Dynamic Effects : Variable-temperature NMR resolves signal splitting due to rotameric equilibria in the ester group.
- Sample Purity : Re-crystallization or preparative HPLC eliminates impurities causing anomalous signals .
Q. How are computational methods used to predict reactivity and regioselectivity?
- DFT Calculations : Model electrophilic substitution sites (e.g., CF₃ addition at C2 vs. C6) using Gaussian or ORCA software.
- Molecular Dynamics : Simulate solvation effects on ester hydrolysis rates.
- Docking Studies : Predict binding affinities to targets (e.g., GABA receptors) using AutoDock Vina .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Byproduct Formation : Optimize reaction time/temperature to minimize dimerization or over-trifluoromethylation.
- Purification : Switch from column chromatography to recrystallization or continuous-flow systems for large batches.
- CF₃ Handling : Use safer trifluoromethylation reagents (e.g., Umemoto’s reagent) instead of gaseous CF₃I .
Q. How is the compound’s stability assessed under physiological conditions?
- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS. Ester groups hydrolyze rapidly in alkaline conditions.
- Light/Thermal Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) identify photodegradation products (e.g., decarboxylation) .
Data Contradiction and Optimization
Q. How to interpret conflicting biological activity data across studies?
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for CF₃ metabolic byproducts.
- Metabolite Interference : Use stable isotope labeling (¹³C-CF₃) to track parent compound vs. metabolites in pharmacokinetic studies .
Q. What analytical techniques quantify trace impurities in bulk samples?
- GC-MS : Detect volatile byproducts (e.g., methyl trifluoroacetate).
- ICP-MS : Screen for heavy metal catalysts (Pd, Cu) below 1 ppm.
- XRD : Identify polymorphic impurities affecting crystallinity .
Methodological Best Practices
12. Recommended protocols for handling air/moisture-sensitive intermediates:
- Use Schlenk lines or gloveboxes for reactions involving CF₃ reagents.
- Quench excess reagents with methanol/water mixtures before workup.
- Store products under argon at -20°C in amber vials .
Q. How to design a SAR study for imidazo[1,2-a]pyridine derivatives?
- Library Design : Synthesize 10–20 analogs with systematic substituent variations (e.g., CF₃, Cl, Br at C2/C6).
- Assay Selection : Prioritize high-throughput screens (HTS) for kinase inhibition or cytotoxicity.
- Data Analysis : Use multivariate regression to correlate logP, steric bulk, and IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
